2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
CAS No.: 863452-89-5
Cat. No.: VC6564570
Molecular Formula: C20H15F3N6OS
Molecular Weight: 444.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863452-89-5 |
|---|---|
| Molecular Formula | C20H15F3N6OS |
| Molecular Weight | 444.44 |
| IUPAC Name | 2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H15F3N6OS/c21-20(22,23)14-8-4-5-9-15(14)26-16(30)11-31-19-17-18(24-12-25-19)29(28-27-17)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,26,30) |
| Standard InChI Key | NKKCRRJAGZDYAH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2 |
Introduction
Potential Biological Activities
Compounds with similar structures, particularly those containing triazole and pyrimidine rings, have shown significant biological activities. For example, triazolopyrimidines have been explored for their antimicrobial properties . The incorporation of a trifluoromethyl group can enhance lipophilicity and potentially improve bioavailability.
Research Findings and Challenges
While specific research findings on 2-((3-benzyl-3H- triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide are not available, compounds with similar structures have been studied extensively. Challenges in synthesizing these compounds include achieving high yields and purity, as well as optimizing reaction conditions to minimize side products.
| Challenge | Solution |
|---|---|
| Synthesis Complexity | Use of advanced catalysts or optimized reaction conditions |
| Purification | Employing techniques like chromatography to ensure purity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume